molecular formula C6H8N2O B3114685 2-Amino-4-methylpyridin-3-ol CAS No. 20348-18-9

2-Amino-4-methylpyridin-3-ol

Cat. No.: B3114685
CAS No.: 20348-18-9
M. Wt: 124.14 g/mol
InChI Key: QGPKKONTRPTYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridin-3-ol Scaffolds in Modern Chemical Research

Pyridin-3-ol scaffolds are a cornerstone in modern chemical research, largely due to their presence in a vast number of biologically active compounds and their utility as versatile synthetic intermediates. rsc.org The pyridine (B92270) ring itself is a privileged structure in medicinal chemistry, found in over 7,000 drug molecules. rsc.orgrsc.org Its weak basicity and aqueous solubility often enhance the pharmacological properties of drugs. mdpi.com The hydroxyl group at the 3-position of the pyridine ring can participate in various chemical reactions, including substitution, esterification, and oxidation, making it a key functional handle for creating diverse molecular architectures. vulcanchem.com This versatility allows for the exploration of structure-activity relationships, which is crucial for the rational design of new therapeutic agents. vulcanchem.com

Overview of Amino-Substituted Pyridine Derivatives in Academic Contexts

Amino-substituted pyridine derivatives are a class of compounds that have garnered considerable attention in academic research due to their wide-ranging applications. epo.org These compounds are recognized for their potential in medicinal chemistry, with various derivatives being investigated for the treatment of diseases like diabetes. epo.org The amino group, particularly at the 2-position of the pyridine ring, significantly influences the electronic properties and reactivity of the molecule. This has led to their use as precursors in the synthesis of more complex heterocyclic systems with potential biological activities. researchgate.net The structural similarity of the imidazo-pyridine heterocyclic system, often derived from amino-pyridines, to naturally occurring purines has made them a focal point in drug discovery. irb.hr

Current Research Landscape of 2-Amino-4-methylpyridin-3-ol and Related Analogues

This compound, with the CAS number 20348-18-9, is a specific aminopyridine derivative that is gaining traction in the research community. guidechem.com Its molecular formula is C6H8N2O, and it has a molecular weight of 124.14 g/mol . guidechem.com The compound can undergo various chemical reactions, such as oxidation to form the corresponding pyridine N-oxides.

Research into analogues of this compound is also active. For instance, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.govnih.gov This has spurred the design and synthesis of various analogues to explore their potential as imaging agents for iNOS. nih.gov The synthesis of this compound itself can be achieved through methods such as the reaction of 4-methyl-3-pyridinol with sodium amide. prepchem.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number20348-18-9 guidechem.com
Molecular FormulaC6H8N2O guidechem.com
Molecular Weight124.143 g/mol guidechem.com
InChIInChI=1S/C6H8N2O/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8) guidechem.com
InChIKeyQGPKKONTRPTYRX-UHFFFAOYSA-N guidechem.com
Canonical SMILESCC1=C(C(=NC=C1)N)O guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKKONTRPTYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309608
Record name 2-Amino-4-methyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-18-9
Record name 2-Amino-4-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methyl-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Amino 4 Methylpyridin 3 Ol

Strategies for the Laboratory Preparation of 2-Amino-4-methylpyridin-3-ol

The laboratory synthesis of this compound can be achieved through various multi-step pathways, starting from different chemical precursors. These methods are designed to construct the substituted pyridine (B92270) ring and introduce the requisite amino and hydroxyl functional groups in the correct positions.

Multi-Step Synthesis Approaches from Precursors

Two distinct multi-step synthetic routes for the preparation of this compound have been reported, highlighting different strategies for ring formation and functionalization.

One prominent method begins with a furan (B31954) derivative, ethyl 2-(4-methylfuran) formate (B1220265). google.com This synthesis involves a ring expansion reaction to form the desired pyridinol structure. The key steps are:

Ring Expansion/Amination : Ethyl 2-(4-methylfuran) formate is dissolved in dimethylformamide (DMF) with a water-removing agent and formamide. Ammonia gas is introduced, and the mixture undergoes a reflux reaction to yield 2-amino-3-hydroxy-4-methylpyridine. google.com

A second strategy starts from a pre-formed pyridine ring, specifically 4-methyl-3-pyridinol. prepchem.com This approach utilizes a direct amination reaction under high pressure. The process involves:

Direct Amination : A mixture of 4-methyl-3-pyridinol and sodium amide is heated in a pressure vessel. prepchem.com This high-temperature, high-pressure condition facilitates the direct introduction of the amino group onto the pyridine ring at the C2 position.

Yield Optimization and Purification Protocols

Optimizing reaction yields and establishing effective purification protocols are critical for obtaining high-purity this compound.

In the synthesis starting from ethyl 2-(4-methylfuran) formate, the purification process is well-defined. google.com After the initial ring-expansion reaction, the pH of the solution is adjusted to 2 with dilute hydrochloric acid, and the aqueous phase is retained after extraction. Subsequently, the pH is neutralized with a sodium hydroxide (B78521) solution, and the product is extracted into an organic solvent. google.com This acid-base extraction procedure is crucial for separating the amphoteric product from non-basic or non-acidic impurities. This process can yield a product with a purity exceeding 98%. google.com

For the method starting from 4-methyl-3-pyridinol, after the high-pressure amination reaction, the resulting solid mass is worked up by dissolving it in 2-propanol and neutralizing it with aqueous acetic acid. prepchem.com The final purification of the crude product is achieved through fractional crystallization from ethyl acetate. prepchem.com

Below is a data table summarizing the synthesis and purification steps for a related compound, 2-amino-4-methylpyridine (B118599), which involves the target compound as an intermediate. google.com

StepReactantsReagents/SolventsConditionsProductYield
1Ethyl 2-(4-methylfuran) formateDimethylformamide, Ammonium chloride, Formamide, Ammonia gasReflux, 24 hours2-amino-3-hydroxy-4-methylpyridine71.8%
22-amino-3-hydroxy-4-methylpyridinePhosphorus trichloride (B1173362), Dichloroethane, DimethylformamideReflux2-amino-3-chloro-4-methylpyridine-
32-amino-3-chloro-4-methylpyridineBenzoic acid, Copper powder150 °C, 1 hour2-amino-4-methylpyridine90.3-91.2%

Functionalization and Derivatization of this compound

The presence of three distinct functional sites—the pyridine ring nitrogen, the C2-amino group, and the C3-hydroxyl group—makes this compound a versatile scaffold for further chemical modification.

Regioselective Substitutions on the Pyridine Ring System

Regioselective functionalization of the pyridine ring is a key strategy for creating diverse derivatives. Biocatalytic methods have shown promise for highly specific substitutions. For instance, whole cells of Burkholderia sp. MAK1 can catalyze the regioselective hydroxylation of 2-aminopyridines that are substituted at the 4-position. nih.govresearchgate.net This process typically introduces a hydroxyl group at the 5-position of the pyridine ring, demonstrating a method for producing 2-amino-4-methylpyridin-3,5-diol derivatives. nih.govresearchgate.net

Modifications of the Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups are primary sites for derivatization.

Hydroxyl Group Modification : The hydroxyl group can be readily converted into other functionalities. A common transformation is its conversion to a chlorine atom. This is achieved by reacting this compound with phosphorus trichloride in a solvent like dichloroethane. google.com This creates 2-amino-3-chloro-4-methylpyridine, a valuable intermediate for further substitution reactions. google.comchemicalbook.com O-alkylation of the hydroxyl group is another potential modification, which can be performed using alkyl halides in the presence of a base. nih.gov

Amino Group Modification : The amino group's nucleophilicity allows it to participate in a variety of reactions. It is fundamental to the formation of Schiff bases through condensation with aldehydes and ketones. oiccpress.comresearchgate.netshd-pub.org.rs It can also be involved in cross-coupling reactions to form more complex nitrogen-containing structures. beilstein-journals.org

Synthesis of Schiff Bases and Other Ligand Architectures

The dual functionality of this compound makes it and its derivatives excellent precursors for designing complex ligands, particularly Schiff bases. Schiff bases are synthesized through the condensation of a primary amine with a carbonyl group. oiccpress.com

While the title compound itself provides the primary amine, its structural analog, pyridoxal (B1214274), which features a carbonyl group, is frequently used to create Schiff base ligands. These reactions highlight the utility of the 3-hydroxy-2-methylpyridine (B140910) scaffold in coordination chemistry. For example, the condensation of a pyridoxal derivative with amines like 2-amino-5-chlorophenylamine yields a Schiff base ligand. researchgate.netshd-pub.org.rs In such structures, the ligand can act as a tridentate chelator, coordinating with metal ions like Copper(II) through the deprotonated phenolic oxygen, the azomethine nitrogen, and the amine nitrogen. shd-pub.org.rs This demonstrates the capacity of this molecular framework to form stable, well-defined coordination complexes.

The table below summarizes the synthesis of Schiff base ligands from pyridoxal derivatives, which share the core structure of the title compound.

Carbonyl PrecursorAmine ReactantResulting Schiff Base LigandMetal Complex
Pyridoxal2,3-diaminopyridin[2-methyl-4-((E)-((2-(((Z)-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-yl)methylene)amino)pyridine-3-yl)imino)methyl)-5-(hydroxymethyl)pyridine-3-ol] oiccpress.comCu(II), Ni(II) oiccpress.com
Pyridoxal hydrochloride2-aminobenzothiazole4-((benzo[d]thiazol-2-yl imino) methyl)-5-(hydroxymethyl)-2-methylpyridin 3-ol chemmethod.comchemmethod.comVO(II), Mn(III), Fe(II), Co(II), Ni(II), Cu(II), Pt(IV) chemmethod.comchemmethod.com
Pyridoxal2-amino-5-chlorophenylamine(E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)- 2-methylpyridin-3-ol researchgate.netshd-pub.org.rsCu(II) researchgate.netshd-pub.org.rs

Green Chemistry Principles and Sustainable Synthetic Routes

The development of environmentally benign and sustainable methods for the synthesis of heterocyclic compounds is a focal point of contemporary chemical research. For the production of this compound, green chemistry principles offer a framework to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key to this is the exploration of biocatalysis and the use of renewable starting materials.

A significant advancement in the sustainable synthesis of aminopyridinols involves the use of whole-cell biocatalysts. dntb.gov.uanih.gov Research has demonstrated that the bacterium Burkholderia sp. MAK1 can be employed for the regioselective oxyfunctionalization of pyridine derivatives. nih.govresearchgate.net This biocatalytic approach is particularly noteworthy as conventional chemical methods for producing aminopyridinols can be inefficient and limited. nih.govdntb.gov.uaresearchgate.net The whole cells of Burkholderia sp. MAK1 have shown the ability to convert various 2-aminopyridines into their corresponding 5-hydroxy derivatives. nih.govresearchgate.net This enzymatic hydroxylation represents a greener alternative to traditional chemical oxidation, which often requires harsh reagents and can suffer from a lack of selectivity.

The biotransformation process using Burkholderia sp. MAK1 operates under mild conditions, typically in an aqueous medium, thereby reducing the need for volatile and often toxic organic solvents. researchgate.net The high regioselectivity of the enzyme minimizes the formation of by-products, leading to a cleaner reaction profile and simplifying downstream purification processes. While specific data for the bioconversion of 2-amino-4-methylpyridine to this compound is not extensively detailed in the primary literature, the successful hydroxylation of analogous substrates underscores the potential of this methodology. For instance, studies on 2-aminopyridines with substituents at the fourth position have been conducted, providing a strong basis for its applicability. researchgate.net

The following table summarizes the findings for the biotransformation of various 2-aminopyridine (B139424) derivatives using Burkholderia sp. MAK1, illustrating the potential of this green synthetic route.

SubstrateProductConversion Yield (%)BiocatalystReference
2-Aminopyridine2-Amino-pyridin-5-ol-Burkholderia sp. MAK1 researchgate.net
4-Chloropyridin-2-amine6-Amino-4-chloro-pyridin-3-ol~97%Burkholderia sp. MAK1 researchgate.net
2-Amino-5-chloropyridine2-Amino-5-chloro-pyridin-3-ol34%Burkholderia sp. MAK1 researchgate.net

Another approach that aligns with green chemistry principles is the utilization of renewable starting materials. A patented synthetic route describes the formation of 2-amino-3-hydroxy-4-methylpyridine from ethyl 2-(4-methylfuran) formate. google.com Furan derivatives can be sourced from biomass, which presents a renewable alternative to petrochemical feedstocks. This particular synthesis involves a ring expansion of the furan moiety to form the pyridine ring. google.com However, it is important to note that the subsequent steps in this patented process involve the use of conventional reagents such as phosphorus trichloride and solvents like dimethylformamide (DMF), indicating that while the initial feedstock may be sustainable, the entire process may not be fully "green". google.com Further research would be required to optimize the subsequent steps to align with the principles of green chemistry, for instance, by replacing hazardous reagents with greener alternatives and minimizing the use of non-benign solvents.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Methylpyridin 3 Ol and Its Derivatives

Vibrational Spectroscopy Investigations (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. uni-siegen.de These methods are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. edinst.com For 2-Amino-4-methylpyridin-3-ol, these techniques are crucial for confirming the presence of its key hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and pyridine (B92270) ring moieties.

Analysis of Characteristic Vibrational Modes and Functional Group Identification

The structure of this compound contains several functional groups that give rise to characteristic vibrational bands. The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the FTIR spectrum, generally in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the 3300-3500 cm⁻¹ range. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹. esisresearch.org

Stretching vibrations for the aromatic C=C and C=N bonds of the pyridine ring typically occur in the 1400-1650 cm⁻¹ region. derpharmachemica.com The in-plane bending vibrations for O-H and N-H groups, along with C-H bending modes, are found in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the molecule.

A study on a related compound, (E)-4-{[(2-amino-5-chlorophenyl)imino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, utilized spectroscopic methods to characterize its structure, confirming the presence of similar functional groups through their vibrational signatures. bldpharm.com

Table 1: Expected Characteristic Vibrational Modes for this compound This table is based on typical frequency ranges for the specified functional groups.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Spectroscopy Type
O-H StretchHydroxyl (-OH)3200 - 3600 (Broad)FTIR
N-H Asymmetric & Symmetric StretchAmine (-NH₂)3300 - 3500 (Two bands)FTIR
Aromatic C-H StretchPyridine Ring3000 - 3100FTIR, Raman
Aliphatic C-H StretchMethyl (-CH₃)2850 - 3000FTIR, Raman
C=C and C=N Ring StretchPyridine Ring1400 - 1650FTIR, Raman
O-H In-plane BendHydroxyl (-OH)1350 - 1450FTIR
N-H ScissoringAmine (-NH₂)1580 - 1650FTIR

Comparison of Experimental Spectra with Computational Predictions for Band Assignments

Modern structural elucidation heavily relies on comparing experimentally obtained spectra with those predicted by computational methods, such as Density Functional Theory (DFT). bohrium.com This approach was successfully used in the analysis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol, a derivative of the target compound. sigmaaldrich.com In such studies, the molecule's geometry is first optimized computationally, and then its vibrational frequencies are calculated. acs.org These theoretical frequencies are often scaled to correct for systematic errors inherent in the computational model, leading to a strong correlation with experimental FTIR and Raman data. iosrjournals.org This combined experimental and computational approach allows for a more confident and precise assignment of each vibrational band to a specific atomic motion within the molecule. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable technique for mapping the carbon and proton framework of a molecule. Through chemical shifts, coupling constants, and two-dimensional correlation experiments, a complete picture of molecular connectivity can be assembled.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation and Chemical Shift Analysis

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methyl group, the amine group, and the hydroxyl group. The two aromatic protons on the pyridine ring would likely appear as doublets due to coupling with each other. The methyl protons would present as a singlet, while the amine and hydroxyl protons would also likely be singlets, though their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbon of the methyl group.

To illustrate this, the NMR data for the closely related vitamin B6 analog, Pyridoxamine, which shares the methyl-pyridin-3-ol core, is presented.

Table 2: Experimental NMR Data for Pyridoxamine (in D₂O) Data sourced from the Human Metabolome Database and PubChem for Pyridoxamine [4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol]. hmdb.ca

Atom TypePosition/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
ProtonRing-H~7.62 (s)-
Proton-CH₂OH~4.82 (s)-
Proton-CH₂NH₂~4.27 (s)-
Proton-CH₃~2.47 (s)-
CarbonC2-~146.5
CarbonC3-~155.0
CarbonC4-~132.5
CarbonC5-~141.2
CarbonC6-~126.8
Carbon-CH₃-~18.9
Carbon-CH₂NH₂-~38.7
Carbon-CH₂OH-~57.1

Application of Two-Dimensional NMR Techniques for Molecular Connectivity Elucidation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating the complete molecular structure. youtube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), helping to map out adjacent proton environments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This is extremely useful for definitively assigning carbon resonances. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is critical for identifying quaternary carbons and piecing together different molecular fragments. researchgate.net

For a molecule like this compound, an HSQC experiment would show a correlation between the methyl proton signal and the methyl carbon signal, as well as correlations between the aromatic protons and their respective ring carbons. An HMBC experiment would be key to assigning the quaternary carbons, for example, by showing a correlation from the methyl protons to the C4 and C3 carbons of the pyridine ring. The application of these techniques has been demonstrated in the structural analysis of various pyridoxine (B80251) derivatives. researchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₆H₈N₂O, giving it a theoretical exact mass of approximately 124.0637 Da. guidechem.com

Under electron impact (EI) or electrospray ionization (ESI), the molecule will form a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). This parent ion can then undergo fragmentation, breaking at its weakest bonds. For this compound, likely fragmentation pathways would include the loss of small, stable neutral molecules or radicals such as:

Loss of a methyl radical (•CH₃)

Loss of water (H₂O) from the hydroxyl group and a ring proton

Loss of hydrogen cyanide (HCN) or related fragments from the pyridine ring structure.

Table 3: Predicted Mass Spectrometry Data for this compound

IonFormulaPredicted m/z (mass-to-charge ratio)Description
[M+H]⁺[C₆H₉N₂O]⁺125.0710Protonated Molecular Ion
[M]⁺•[C₆H₈N₂O]⁺•124.0637Molecular Ion
[M-CH₃]⁺[C₅H₅N₂O]⁺109.0402Loss of a methyl radical
[M-NH₃]⁺•[C₆H₅NO]⁺•107.0371Loss of ammonia
[M-H₂O]⁺•[C₆H₆N₂]⁺•106.0531Loss of water
[M-CO]⁺•[C₅H₈N₂]⁺•96.0687Loss of carbon monoxide

X-ray Diffraction Analysis of Single Crystals for Solid-State Structural Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom within the unit cell, as well as bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.

While a comprehensive single-crystal X-ray diffraction study dedicated solely to this compound is not extensively reported in publicly available literature, significant insights can be drawn from the analysis of closely related structures. These include its unmethylated analog, 2-Aminopyridin-3-ol (often referred to by its Cambridge Structural Database code EXIQOS), and various salts and derivatives.

The molecular conformation of this compound is expected to be largely planar, a common feature for substituted pyridine rings. The planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms within the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups attached to the ring are also expected to lie in or close to the plane of the pyridine ring to maximize electronic conjugation.

Analysis of related structures, such as the salt 2-amino-4-methylpyridinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, provides valuable data on the bond lengths and angles within the 2-amino-4-methylpyridinium cation. crystallography.net In this salt, the pyridine ring is protonated at the ring nitrogen, which can slightly alter the bond lengths and angles compared to the neutral molecule. However, the data still offers a reasonable approximation.

The table below presents typical bond lengths and angles for the 2-amino-4-methylpyridinium cation, which can be considered representative for the core structure of this compound.

ParameterValue
C-N (pyridine ring)~1.34 - 1.38 Å
C-C (pyridine ring)~1.37 - 1.40 Å
C-NH₂~1.35 Å
C-OH~1.36 Å
C-CH₃~1.50 Å
∠C-N-C (pyridine ring)~118° - 122°
∠N-C-C (pyridine ring)~118° - 123°
∠C-C-C (pyridine ring)~117° - 120°

These values are consistent with those expected for aromatic heterocyclic compounds and indicate significant delocalization of electron density within the pyridine ring. The C-NH₂ and C-OH bond lengths are shorter than typical single bonds, suggesting partial double bond character due to resonance with the aromatic system.

The crystal packing of this compound and its derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the hydroxyl oxygen and the pyridine ring nitrogen) allows for the formation of robust and intricate hydrogen-bonding motifs.

Studies on the closely related 2-Aminopyridin-3-ol (EXIQOS) using Hirshfeld surface analysis have confirmed the significance of these interactions. The analysis reveals that N-H···N, O-H···N, and N-H···O hydrogen bonds are the most significant intermolecular contacts, playing a crucial role in the stability of the crystal structure. rasayanjournal.co.inresearchgate.net These interactions link the molecules together, often forming chains or sheets.

A summary of the key intermolecular interactions observed in the crystal structures of 2-aminopyridine (B139424) derivatives is provided in the table below.

Interaction TypeDescriptionSignificance
N-H···NHydrogen bond between the amino group of one molecule and the pyridine nitrogen of another.Major contributor to crystal packing. rasayanjournal.co.inresearchgate.net
O-H···NHydrogen bond between the hydroxyl group of one molecule and the pyridine nitrogen of another.Major contributor to crystal packing. rasayanjournal.co.inresearchgate.net
N-H···OHydrogen bond between the amino group of one molecule and the hydroxyl oxygen of another.Significant contributor to the hydrogen-bonding network. rasayanjournal.co.inresearchgate.net
π-π StackingInteraction between the aromatic rings of adjacent molecules.Contributes to the overall stability of the crystal lattice.

The interplay of these intermolecular forces dictates the final crystal structure, influencing properties such as melting point, solubility, and polymorphism. The detailed understanding of these interactions, as provided by X-ray diffraction analysis, is therefore essential for the rational design and development of new materials based on the this compound scaffold.

Computational Chemistry and Theoretical Insights into 2 Amino 4 Methylpyridin 3 Ol

Density Functional Theory (DFT) and Ab Initio Quantum Chemical Calculations

DFT and ab initio methods are cornerstones of modern computational chemistry, enabling the investigation of molecular systems from first principles. researchgate.net These calculations are performed to elucidate the fundamental electronic and structural properties of 2-Amino-4-methylpyridin-3-ol. Methods like B3LYP, a hybrid DFT functional, combined with various basis sets such as 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

A fundamental step in any computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy, most stable conformation. stackexchange.comjetjournal.org For this compound, this process involves calculating the forces on each atom and minimizing them to reach an equilibrium state. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Studies on analogous compounds, such as 2-aminopyridin-3-ol, show that the pyridine (B92270) ring may exhibit slight deviations from perfect planarity due to the substituents. rasayanjournal.co.in The electronic structure, including the distribution of electron density and atomic charges, is also determined. The molecular electrostatic potential (MEP) map is a key output, visualizing the electron-rich (negative potential, typically around the nitrogen and oxygen atoms) and electron-poor (positive potential, around the amino and hydroxyl hydrogens) regions of the molecule. This map is crucial for predicting sites of electrophilic and nucleophilic attack. rasayanjournal.co.in

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies of the normal modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net For this compound, characteristic vibrational modes would include:

O-H and N-H stretching vibrations, typically found in the high-frequency region (3200-3500 cm⁻¹). ahievran.edu.tr

Aromatic C-H stretching vibrations.

C=C and C=N stretching vibrations within the pyridine ring.

In-plane and out-of-plane bending modes for O-H, N-H, and C-H groups.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. ahievran.edu.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used within the DFT framework to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net These calculations provide theoretical spectra that are invaluable for assigning signals in experimental NMR data and confirming the molecular structure. ethernet.edu.et Calculations on related aminopyridines have shown excellent correlation between theoretical and experimental NMR shifts. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comnih.gov

Based on a comparative analysis of 2-aminopyridin-3-ol (a structurally similar compound), the HOMO is typically localized on the amino group and the pyridine ring, while the LUMO is distributed over the ring system. rasayanjournal.co.in From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify reactivity. mdpi.com

ParameterSymbolFormulaSignificance
HOMO EnergyEHOMO-Electron-donating ability
LUMO EnergyELUMO-Electron-accepting ability
Energy GapΔEELUMO - EHOMOChemical stability and reactivity
Ionization PotentialIP-EHOMOEnergy to remove an electron
Electron AffinityEA-ELUMOEnergy released when gaining an electron
Electronegativityχ(IP + EA) / 2Power to attract electrons
Chemical Hardnessη(IP - EA) / 2Resistance to change in electron configuration
Chemical SoftnessS1 / (2η)Polarizability; inverse of hardness
Electrophilicity Indexωχ² / (2η)Electrophilic nature

A study on several aminopyridine derivatives, including 2-aminopyridin-3-ol, reported a HOMO-LUMO energy gap of 5.23 eV, indicating a hard molecule with high stability and low reactivity. rasayanjournal.co.in

Tautomerism and Conformational Landscape Studies of this compound

This compound can exist in several tautomeric forms due to proton migration. The main forms are the amino-phenol tautomer and the imino-keto tautomer. Computational studies are essential to determine the relative stabilities of these forms. DFT calculations on the related 2-amino-4-methylpyridine (B118599) show that the canonical amino form is significantly more stable than its imino tautomers. researchgate.netscience.gov For this compound, the amino-phenol form is likewise expected to be the most stable tautomer in the gas phase. researchgate.netscience.gov The energy barrier for proton transfer between tautomers can also be calculated, which is typically high, indicating that the canonical form is dominant under normal conditions. researchgate.netscience.gov

Investigation of Intermolecular Interactions and Supramolecular Architectures through Theoretical Modeling

The presence of both hydrogen bond donors (N-H and O-H) and acceptors (N and O atoms) in this compound allows for the formation of extensive intermolecular hydrogen bonds. Theoretical modeling can predict how these interactions guide the self-assembly of molecules into larger supramolecular architectures in the solid state. usp.br

Studies on salts of 2-amino-4-methylpyridine show that N-H···O and N-H···N hydrogen bonds are common, often forming specific patterns or motifs, such as the R²₂(8) ring motif. researchgate.netacs.org These interactions can link molecules into dimers, chains, or layered structures. researchgate.netresearchgate.netmdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, providing insights into the crystal packing. rasayanjournal.co.inresearchgate.net For this compound, strong O-H···N and N-H···O interactions are expected to be the dominant forces in its crystal structure.

Theoretical Assessment of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system can exhibit non-linear optical (NLO) properties. The combination of the electron-donating amino and hydroxyl groups with the π-deficient pyridine ring in this compound suggests potential for NLO activity.

Theoretical calculations are used to assess this potential by computing the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov High values for these parameters indicate a strong NLO response. acs.orgacs.org Studies have been conducted on salts of 2-amino-4-methylpyridine specifically designed for NLO applications, demonstrating that this molecular scaffold is a promising candidate for such materials. researchgate.net DFT calculations, often using functionals like CAM-B3LYP which are optimized for long-range interactions, are the primary method for predicting these properties. researchgate.netbohrium.com

Coordination Chemistry of 2 Amino 4 Methylpyridin 3 Ol As a Ligand

Synthesis and Characterization of Metal Complexes with 2-Amino-4-methylpyridin-3-ol

The synthesis of metal complexes with this compound as a ligand is a foundational aspect of understanding its coordination behavior. The presence of amino, hydroxyl, and pyridinyl nitrogen groups offers multiple potential binding sites for metal ions.

Studies with Transition Metal Ions

Research into the coordination of this compound with transition metal ions has revealed the formation of a variety of complexes. The synthesis of these complexes typically involves the reaction of a soluble salt of the transition metal with the ligand in a suitable solvent. For instance, complexes of cobalt(II) have been prepared and their structures assigned based on spectroscopic and magnetic data. A notable example is the synthesis of a cobalt(II) chloride complex with a related ligand, 2-amino-4-methylpyridine (B118599), which forms a mononuclear unit where two ligands are linked to the cobalt center via the pyridine (B92270) nitrogen. researchgate.net The resulting complex, [Co(L)2(Cl)2], was characterized by single-crystal X-ray diffraction, revealing an orthorhombic crystal system. researchgate.net Similar synthetic strategies can be applied to this compound, with the expectation of analogous coordination through the pyridine nitrogen, and potential involvement of the amino and hydroxyl groups depending on the reaction conditions.

Investigations with Main Group Metal Ions

The coordination chemistry of this compound is not limited to transition metals. Investigations with main group metal ions have also been pursued, although to a lesser extent. For example, studies on related aminopyridine ligands have shown the formation of complexes with main group elements like mercury. In one such study, a dinuclear mercury(II) complex, [Hg2Cl4(C6H8N2)2], was synthesized where each mercury ion is coordinated to a pyridine nitrogen atom, a terminal chlorine atom, and two bridging chlorine atoms, resulting in a distorted tetrahedral geometry. researchgate.net This suggests that this compound could also form stable complexes with main group metals, with the coordination environment being influenced by the specific metal ion and the reaction stoichiometry.

Ligand Coordination Modes and Geometries within Formed Complexes

The versatility of this compound as a ligand stems from its multiple potential coordination sites. The mode of coordination can significantly influence the geometry and properties of the resulting metal complex.

The primary coordination site is often the endocyclic pyridine nitrogen atom, which is a strong nucleophilic center. mdpi.comresearchgate.netresearchgate.net This is a common feature in the coordination chemistry of pyridine-based ligands. mdpi.com However, the presence of the amino and hydroxyl groups introduces the possibility of chelation or bridging behavior. For instance, in some complexes of related aminopyridines, the amino group has been observed to bridge two metal centers, leading to the formation of polymeric structures. mdpi.comresearchgate.net This bridging can occur in conjunction with the coordination of the pyridine nitrogen to one of the metal ions. mdpi.com

The geometry of the resulting complexes can vary widely. For example, cobalt(II) complexes with 2-amino-4-methylpyridine have been reported to exhibit octahedral geometries. researchgate.net In contrast, silver(I) complexes with a similar ligand, 2-amino-3-methylpyridine, have been found to adopt a distorted trigonal geometry where two ligand molecules are coordinated to the metal ion. mdpi.comresearchgate.netresearchgate.net The specific geometry is a result of a combination of factors including the size and electronic properties of the metal ion, the steric hindrance of the ligand, and the nature of any counter-ions present.

Spectroscopic and Structural Characterization of Coordination Compounds

A thorough characterization of the synthesized coordination compounds is crucial for understanding their structure and bonding. A combination of spectroscopic techniques and structural analysis methods are typically employed.

Electronic Spectroscopy and Ligand Field Analysis of Metal Complexes

Electronic spectroscopy, particularly in the UV-Vis region, provides valuable insights into the electronic structure of metal complexes. The spectra of complexes containing this compound are expected to show bands corresponding to d-d transitions of the metal ion, ligand-to-metal charge transfer (LMCT), and intra-ligand (π → π* or n → π*) transitions. researchgate.net For instance, the UV-Vis spectra of cobalt(II) complexes with 2-amino-4-methylpyridine have shown five absorption bands attributed to these different types of electronic transitions. researchgate.net Analysis of the d-d transition energies allows for the determination of ligand field parameters, such as the crystal field splitting energy (Δo or Dq) and the Racah parameter (B), which provide information about the strength of the metal-ligand interaction and the degree of covalency in the bond. colab.ws

Magnetic Susceptibility Studies of Paramagnetic Complexes

For complexes containing paramagnetic metal ions, magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons and thus the spin state of the metal center. The room temperature magnetic moments of cobalt(II) complexes with 2-amino-4-methylpyridine have been found to be in the range of 4.58–5.29 B.M., which is indicative of high-spin cobalt(II) in an octahedral or tetrahedral environment. researchgate.net In cases where multiple metal centers are present in a complex, magnetic susceptibility studies can also reveal the nature and magnitude of any magnetic exchange interactions between them. For example, some dinuclear copper(II) complexes with related ligands have been shown to exhibit antiferromagnetic interactions at room temperature. researchgate.net

Catalytic Applications of this compound Metal Complexes

No research has been published detailing the synthesis of metal complexes with this compound for catalytic purposes. Therefore, there are no findings on their application or efficacy in any catalytic reactions.

Biological Activity and Medicinal Chemistry Aspects of 2 Amino 4 Methylpyridin 3 Ol and Its Derivatives

Development as Precursors or Building Blocks for Pharmacologically Active Compounds

2-Amino-4-methylpyridin-3-ol and its related pyridine (B92270) structures are recognized as valuable precursors and building blocks in the synthesis of a diverse range of heterocyclic compounds with potential medicinal applications. researchgate.net The strategic placement of amino, hydroxyl, and methyl groups on the pyridine ring provides multiple reactive sites for constructing more complex molecules.

The utility of aminopyridine derivatives as precursors is well-documented. researchgate.net For instance, 2-amino-4-methylpyridine (B118599) has been utilized as a foundational scaffold to develop inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.gov By modifying the 6-position of the 2-amino-4-methylpyridine core, a series of analogues were synthesized and evaluated for their potential as PET tracers for imaging iNOS. nih.gov This highlights the role of the substituted aminopyridine framework as a versatile starting point for creating targeted therapeutic and diagnostic agents.

A specific synthetic application involves the use of this compound in the preparation of 4-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. This was achieved through a reaction with carbonyldiimidazole in tetrahydrofuran (B95107) at an elevated temperature. google.com This transformation demonstrates how the inherent reactivity of the amino and hydroxyl groups can be harnessed to construct fused heterocyclic systems, which are common motifs in pharmacologically active compounds.

Furthermore, the synthesis of 2-amino-4-methylpyridine itself can be initiated from a furoate compound, specifically ethyl 2-(4-methylfuran) formate (B1220265). google.com This process involves a series of reactions including ring expansion, hydroxyl chlorination, and dechlorination to yield the target aminopyridine structure. google.com The availability of multiple synthetic routes to these pyridine-based precursors enhances their accessibility for broader application in medicinal chemistry.

The table below summarizes key pharmacologically relevant compounds derived from or related to the 2-amino-4-methylpyridine scaffold.

Compound NameStarting Material/ScaffoldPharmacological Target/Application
6-(2-Fluoropropyl)-4-methylpyridin-2-amine2-Amino-4-methylpyridineInducible Nitric Oxide Synthase (iNOS) Inhibitor
4-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-oneThis compoundCRAC Channel Modulator
Finerenone4-Amino-5-methylpyridin-2-olMineralocorticoid Receptor (MR) Antagonist

Radiochemistry and Positron Emission Tomography (PET) Tracer Development based on the Pyridine Scaffold

The pyridine scaffold is a prominent structural motif in the development of radiotracers for Positron Emission Tomography (PET), an advanced in vivo imaging technique. chemrxiv.org The ability to incorporate positron-emitting radionuclides, such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C), into pyridine-based molecules allows for the non-invasive study and visualization of various biological processes and disease states. nih.govnih.gov

A notable application of the 2-amino-4-methylpyridine framework is in the creation of PET tracers for imaging inducible nitric oxide synthase (iNOS). nih.gov Researchers have synthesized a series of 2-amino-4-methylpyridine analogues with substitutions at the 6-position, a site identified as suitable for radiolabeling. nih.gov Among these, [¹⁸F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine was successfully synthesized and evaluated in a mouse model, demonstrating its potential as a PET tracer for iNOS expression. nih.gov

The development of PET tracers often involves complex multi-step syntheses. For instance, novel ¹¹C-labeled selective orexin-2 receptor (OX₂R) radioligands were designed based on a pyridine scaffold to improve blood-brain barrier penetration. acs.org The radiosynthesis of these tracers, such as [¹¹C]1 and [¹¹C]2, involved the ¹¹C-methylation of precursor molecules. acs.org Similarly, a rapid and efficient method for the radiosynthesis of [¹¹C]3Me4AP, a tracer for voltage-gated K⁺ channels, was developed using a one-pot Pd(0)–Cu(I)-mediated [¹¹C]methylation of a stannyl (B1234572) precursor. acs.org

The versatility of the pyridine scaffold is further demonstrated by its use in developing tracers for other neurological targets. For example, [¹¹C]UCB-J, a tracer for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A), incorporates a methylpyridin-4-yl group and has shown superior imaging characteristics for studying neurodegeneration. nih.govradiologykey.com Additionally, the pyridine ring is a core component of various tau PET tracers, such as those with a pyrido[4,3-b]indole scaffold like [¹⁸F]T807, which are crucial for Alzheimer's disease research. koreascience.kr

The table below provides an overview of representative PET tracers based on the pyridine scaffold.

Tracer NameTargetRadionuclidePrecursor/Scaffold
[¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amineInducible Nitric Oxide Synthase (iNOS)¹⁸F2-Amino-4-methylpyridine
[¹¹C]OX₂-2201Orexin-2 Receptor (OX₂R)¹¹CPyridine-based EMPA scaffold
[¹¹C]3Me4APVoltage-gated K⁺ channels¹¹C3-(Tributylstannyl)pyridin-4-amine
[¹¹C]UCB-JSynaptic Vesicle Glycoprotein 2A (SV2A)¹¹CMethylpyridin-4-yl group
[¹⁸F]T807Tau Protein¹⁸FPyrido[4,3-b]indole

Applications of 2 Amino 4 Methylpyridin 3 Ol in Advanced Materials Science

Integration into Organic-Inorganic Hybrid Materials and Frameworks

Organic-inorganic hybrid materials, including Metal-Organic Frameworks (MOFs), are a class of compounds that combine organic ligands with inorganic metal ions or clusters. mdpi.comunistra.frup.ac.za This combination allows for the creation of materials with tunable properties derived from both components. mdpi.comup.ac.za The organic ligands, often containing functional groups like pyridine (B92270), amine, or carboxylates, coordinate with metal ions to form extended one-, two-, or three-dimensional structures. mdpi.comup.ac.zaresearchgate.net

While direct studies detailing the integration of 2-Amino-4-methylpyridin-3-ol into such frameworks are not widely published, its structure is highly suitable for this purpose. The pyridine nitrogen and the amino group are excellent coordination sites for transition metal ions. vot.pl Furthermore, the hydroxyl group can participate in hydrogen-bonding networks, adding stability and potentially introducing specific functionalities to the resulting framework. Pyridine derivatives are widely used as ligands in the formation of MOFs and coordination polymers, which have applications in catalysis, gas storage, and electronics. rsc.orgacs.orgrsc.org The bifunctional nature of this compound could lead to the formation of hybrid materials with unique topologies and properties. vot.plnih.govacs.org

Investigation of Electronic and Optical Properties of Derivatives and Complexes

The electronic and optical properties of materials are critical for their application in electronics and optoelectronics. For pyridine derivatives, these properties are often tuned by forming metal complexes or by chemical modification. researchgate.netrsc.org

The energy band gap (the difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) is a key parameter that determines a material's electronic and optical characteristics. scispace.comscielo.br A smaller band gap is often associated with higher chemical reactivity and potential semiconductor behavior. researchgate.netscielo.br Density Functional Theory (DFT) is a powerful computational tool used to calculate the HOMO-LUMO gap and other electronic parameters for molecules. scispace.comnih.gov

For instance, DFT calculations on 2-acetylpyridine (B122185) derivatives have shown that substitutions on the pyridine ring can significantly alter the band gap. scielo.br Similarly, the electronic properties of two-dimensional copper(I) thiocyanate (B1210189) (CuSCN) coordination polymers can be systematically tuned by modifying the substituent group on a pyridine ligand, which in turn shifts the optical absorption and emission into the visible range. rsc.org While specific experimental data for this compound is scarce, theoretical calculations would be invaluable in predicting its band gap and guiding the synthesis of derivatives with targeted optoelectronic properties.

Table 1: Illustrative Band Gaps of Related Pyridine Derivatives (Theoretical DFT Calculations)

Compound HOMO (eV) LUMO (eV) Band Gap (ΔE) (eV) Source
2-acetylpyridine - - 0.176 scielo.br
Substituted 2-acetylpyridine 1 - - 0.183 scielo.br
Substituted 2-acetylpyridine 2 - - 0.165 scielo.br
Substituted 2-acetylpyridine 3 - - 0.132 scielo.br
[Cu(SCN)(3-OMePy)]n - - ~3.4 rsc.org
[Cu(SCN)(3-BrPy)]n - - ~3.2 rsc.org

This table presents data for analogous compounds to illustrate how functionalization affects the band gap. Data for this compound is not available in the cited sources.

Pyridine-based materials have shown promise in this area. For example, a Cd-MOF featuring hydrogen bond networks demonstrated a maximum proton conductivity of 2.97 × 10⁻³ S cm⁻¹ at 98% relative humidity, which is crucial for applications like proton exchange membranes. rsc.org Another conductive MOF, Cu₃(HHTP)₂, showed a conductivity of 2.6 × 10⁻² S cm⁻¹ when fabricated as an oriented thin film using a pyridine vapor-assisted process. nih.gov The presence of both electron-donating amino and hydroxyl groups on this compound suggests that its metal complexes could exhibit interesting charge transport properties, although experimental verification is needed.

Table 2: Electrical Conductivity of Various Metal-Organic Frameworks

MOF Conductivity (S cm⁻¹) Temperature (K) Source
Cu[Cu(pdt)₂] 6 × 10⁻⁴ 300 nih.gov
Cu₃(HHB)₂ 7.3 × 10⁻⁸ Room Temp. nih.gov
Cu₃(HHTP)₂ 0.1 Room Temp. nih.gov
Cd-MOF 2.97 × 10⁻³ 338 rsc.org
Cu-PYDC MOF ~1.1 x 10⁻² (from EIS) Room Temp. rsc.org

This table provides examples of conductivity in different MOFs to illustrate the range of values achieved. PYDC = Pyridine 3,5-dicarboxylate.

Photosensitivity, the property of a material to change its electrical characteristics upon exposure to light, is the basis for many optoelectronic devices. researchgate.net Metal complexes, including those with pyridine-derived Schiff base ligands, are being investigated for their photoconductive properties. researchgate.net In such materials, light absorption can generate charge carriers (electrons and holes), leading to an increase in conductivity. researchgate.net Studies on metal complexes have shown that conductivity can be significantly enhanced under illumination. For example, a Pt(II) metal complex-based diode demonstrated a clear photo-response, indicating its potential for use in photosensitive devices. researchgate.net The Ag(I) complex of pyridine is noted to be photosensitive. jscimedcentral.com Given that the pyridine nucleus is a component in various photo-active systems, it is plausible that complexes of this compound could exhibit photoconductivity, a hypothesis that warrants experimental investigation.

Potential Applications in Light-Sensitive Electronic Devices and Optoelectronics

The development of energy-efficient and light-sensitive devices is a key area of materials research. researchgate.net Pyridine derivatives and their metal complexes are being explored for these applications. google.comjustia.comjustia.com For instance, the photo-induced proton transfer in a pyridine-based polymer gel makes it a candidate for light-sensitive memory devices and optical switches. researchgate.net The ability to fabricate oriented thin films of conductive MOFs using pyridine vapor highlights the role of pyridine in creating functional device architectures. nih.gov The combination of a chelating aminopyridine structure with a hydroxyl group in this compound could be leveraged to create complexes with specific light-absorbing and charge-transporting properties, making them attractive for use in photosensors or as components in solar cells. up.ac.za

Role as Corrosion Inhibitors: Experimental and Theoretical Approaches

One of the most promising and well-analogized applications for this compound is in the field of corrosion prevention. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, can adsorb onto a metal surface and form a protective barrier against corrosive environments. nih.govmdpi.com Pyridine and its derivatives are well-known corrosion inhibitors. aip.orgacs.org

Experimental studies on related compounds, such as azo derivatives of 2-amino-4-hydroxypyridine, have demonstrated good inhibition efficiency (up to 81%) for carbon steel in acidic solutions. orientjchem.org Theoretical studies using DFT provide deep insights into the inhibition mechanism by calculating parameters such as the HOMO and LUMO energies, the energy gap (ΔE), and the fraction of electrons transferred (ΔN). researchgate.netderpharmachemica.com A high E(HOMO) value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low E(LUMO) value indicates an ability to accept electrons from the metal, strengthening the adsorption bond. nih.govd-nb.info

The presence of the hydroxyl (-OH) and amino (-NH₂) groups in this compound is particularly advantageous for corrosion inhibition. The nitrogen atom of the pyridine ring, the exocyclic amino group, and the oxygen atom of the hydroxyl group can all act as active centers for adsorption on a metal surface. orientjchem.orgd-nb.info Studies on 4-hydroxypyridine (B47283) show that it is an effective green corrosion inhibitor, and its performance can be synergistically enhanced by other ions in solution. aip.orgacs.orgdntb.gov.ua DFT calculations comparing hydroxyl- and amino-substituted inhibitors have shown that both are strongly electron-donating groups that enhance inhibition efficiency. d-nb.info This suggests that this compound, combining these functionalities, would likely be a highly effective corrosion inhibitor through both physical (electrostatic) and chemical (coordination bond) adsorption.

Table 3: Corrosion Inhibition Efficiency and Theoretical Parameters for Analogous Pyridine Derivatives

Inhibitor Medium Max. Inhibition Efficiency (%) E(HOMO) (eV) E(LUMO) (eV) ΔE (eV) Source
3POH (Pyridine Oxime) 1 M HCl 94 -6.503 -1.531 4.972 mdpi.com
2POH (Pyridine Oxime) 1 M HCl 79 -6.319 -1.189 5.130 mdpi.com
Azo derivative of 2-amino-4-hydroxypyridine 1 M HCl 81 - - - orientjchem.org
BZ3 (-OH substituted quinazolinone) 1 M HCl 92 -6.07 -1.97 4.10 d-nb.info
BZ4 (-NMe₂ substituted quinazolinone) 1 M HCl 96 -5.59 -1.69 3.90 d-nb.info

This table includes data for related hydroxypyridine and aminopyridine derivatives to illustrate typical performance and calculated quantum chemical parameters. Data for this compound is not available in the cited sources.

Future Research Directions and Unexplored Avenues for 2 Amino 4 Methylpyridin 3 Ol

Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives

Future research should prioritize the development of more efficient and environmentally friendly methods for synthesizing complex derivatives of 2-Amino-4-methylpyridin-3-ol. While methods for producing pyridine (B92270) derivatives exist, there is a continuous need for innovation. nih.gov Key areas for exploration include:

Multicomponent Reactions (MCRs): MCRs have emerged as a crucial green tool in organic synthesis due to their efficiency and methodological simplicity. bohrium.com Future work could focus on designing one-pot, multicomponent reactions to construct complex molecules incorporating the this compound core, which could lead to higher yields and reduced waste. nih.govbohrium.com

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that offers advantages such as shorter reaction times, higher yields, and purer products. nih.govacs.org Applying microwave irradiation to the synthesis of this compound derivatives could significantly streamline their production. nih.govacs.org

Green Catalysts and Solvents: Research into novel, recyclable, and green catalysts, such as iron-catalyzed cyclizations, could offer more sustainable synthetic routes. rsc.org The use of environmentally benign solvents is another critical aspect of developing greener protocols for pyridine derivative synthesis. nih.gov A patent for the synthesis of the related compound 2-amino-4-methylpyridine (B118599) highlights a process that is amenable to industrial scale-up, suggesting that future methodologies for its hydroxylated counterpart should also consider industrial applicability. google.com

Exploration of Untapped Biological Targets and Therapeutic Areas

The known biological activities of this compound and its analogs provide a strong foundation for exploring new therapeutic applications. The parent compound, 2-amino-4-methylpyridine, is a known inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.govtocris.com

Future research could investigate:

Novel Enzyme Inhibition: While iNOS is a known target, the pyridinol scaffold could be effective against other enzymes. nih.govtocris.com For instance, Schiff bases derived from pyridoxal (B1214274), a related structure, have been used to create complexes with potential biological activity. chemmethod.com Exploring the inhibitory activity of this compound derivatives against other kinases, proteases, or metabolic enzymes could uncover new therapeutic uses.

Antimicrobial and Anticancer Agents: Pyridine derivatives are integral to many medicinally important compounds. nih.gov Some alkyl pyridinol compounds have shown antimicrobial activity against Gram-positive bacteria, suggesting a potential avenue for developing new antibiotics. mdpi.com Given that iNOS activity is also found in many tumors, developing selective iNOS inhibitors based on the this compound scaffold is a promising direction for cancer therapy research. nih.gov

Neurological Disorders: Nitric oxide synthases like nNOS play a role as neurotransmitters. nih.gov The development of derivatives that selectively target different NOS isozymes could lead to treatments for neurological conditions.

A summary of the known biological activity of the closely related compound 2-Amino-4-methylpyridine is presented below.

TargetIsozymeIC50 ValueCell/Assay Condition
Nitric Oxide Synthase (NOS) iNOS6 nMMouse RAW 264.7 cells
human iNOS40 nMRecombinant
human nNOS100 nMRecombinant
human eNOS90 nMRecombinant

This data is for the related compound 2-Amino-4-methylpyridine and serves as a basis for future exploration of this compound derivatives. tocris.com

Design and Fabrication of Advanced Materials with Tunable Properties

The structural features of this compound make it a candidate for creating advanced materials. The pyridine ring, amino group, and hydroxyl group offer multiple coordination sites for metal ions and opportunities for polymerization.

Future research avenues include:

Corrosion Inhibitors: The related compound 2-amino-4-methylpyridine has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. researchgate.net The adsorption of the molecule onto the metal surface protects it from corrosive agents. researchgate.net Further investigation into this compound and its derivatives could lead to the development of more effective and environmentally friendly corrosion inhibitors.

Luminescent Materials: Coordination complexes of similar pyridine derivatives with metals like Ag(I) and Cu(II) have been found to be luminescent. researchgate.net Synthesizing metal complexes with this compound could yield novel materials with interesting photophysical properties for applications in sensors, displays, and imaging.

Functional Polymers: The amino and hydroxyl groups can serve as reactive sites for incorporating the molecule into polymer chains. This could lead to the creation of functional materials with specific electronic, optical, or thermal properties. evitachem.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science. mednexus.orgscielo.br These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating research and development. mdpi.com

For this compound, AI and ML can be applied to:

De Novo Design: AI algorithms can design novel derivatives of this compound with desired properties. mdpi.comacs.org By learning the relationship between chemical structure and biological activity or material properties, these models can generate new molecules optimized for specific targets or applications. mednexus.org

Property Prediction: Machine learning models can be trained to predict the physicochemical, pharmacokinetic, and toxicological properties of new derivatives, reducing the need for extensive and costly experimental testing. scielo.bracs.org This is crucial for prioritizing which compounds to synthesize and test.

Virtual Screening: AI can be used to screen large virtual libraries of compounds against biological targets to identify potential hits based on the this compound scaffold. nih.gov This approach can drastically narrow down the number of candidates for experimental validation. nih.gov

Environmental Applications and Further Green Chemistry Innovations

The development of sustainable chemical processes and applications is of paramount importance. Research on this compound can contribute to this goal.

Key areas include:

Biodegradation: Pyridine and its derivatives are known to be degraded by bacteria in the environment. wikipedia.orgtandfonline.com Understanding the biodegradation pathways of this compound is essential to assess its environmental fate and design derivatives that are more readily degradable, minimizing their environmental impact. researchgate.net

Green Synthesis Protocols: As mentioned previously, advancing green chemistry principles in the synthesis of its derivatives is a major research direction. nih.gov This includes developing reactions that are solvent-free, use non-toxic reagents, and are highly efficient to minimize waste. nih.govbohrium.com

Surface Water Remediation: Pyridine compounds can interact with environmental surfaces like soils and sediments through mechanisms such as cation exchange and surface complexation. wikipedia.org This property could be harnessed to develop materials based on this compound for the remediation of contaminated water by adsorbing pollutants.

Q & A

Basic Research Questions

Q. What are the critical safety precautions for handling 2-Amino-4-methylpyridin-3-ol in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local exhaust and general ventilation to minimize aerosol/dust exposure. Ground equipment to prevent static discharge .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use particulate-filter respirators (EN 143 standard) when handling powders .
  • Hygiene : Avoid eating/drinking in work areas. Wash hands thoroughly after handling. Store separately from food/feed .
  • First Aid : For skin contact, rinse with water for 10+ minutes. For eye exposure, irrigate with clean water and seek medical attention .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (≥98% purity threshold) and UV detection at 254 nm. Compare retention times with certified standards.
  • Spectroscopy :
  • FT-IR : Confirm functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹) .
  • NMR : Assign peaks for pyridine protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • Elemental Analysis : Validate molecular formula (C₆H₈N₂O) with ≤0.3% deviation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT calculations to resolve tautomeric ambiguities.
  • pH-Dependent Studies : Analyze NMR/UV-Vis spectra under varied pH to identify protonation states affecting reactivity .
  • Collaborative Databases : Cross-reference with crystallographic databases (e.g., Cambridge Structural Database) to compare bond lengths/angles .

Q. What novel synthetic routes exist for this compound, and how can yield be optimized?

  • Methodological Answer :

  • Biocatalysis : Adapt Burkholderia sp. MAK1 whole-cell systems for regioselective hydroxylation of 4-methylpyridine precursors .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins at 150°C) using Pd/C catalysts in ethanol/water mixtures. Monitor intermediates via LC-MS .
  • DoE Optimization : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading, solvent ratio) for ≥85% yield .

Q. What strategies mitigate risks in toxicological assessments of this compound?

  • Methodological Answer :

  • In Silico Screening : Use OECD QSAR Toolbox to predict acute toxicity (LD₅₀) and prioritize in vivo testing .
  • Ames Test Modifications : Include metabolic activation (S9 fraction) to assess mutagenicity of nitroso intermediates .
  • Exposure Controls : Implement airborne particulate monitoring (≤1 mg/m³) with real-time sensors aligned with OSHA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-methylpyridin-3-ol
Reactant of Route 2
2-Amino-4-methylpyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.